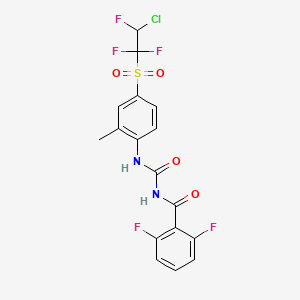
dimethyl(pyridin-3-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(pyridin-3-yl)borane is an organoboron compound with the molecular formula C7H10BN It is a derivative of borane, where the boron atom is bonded to a pyridine ring and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(pyridin-3-yl)borane can be synthesized through the hydroboration of pyridine derivatives. One common method involves the reaction of pyridine with borane-dimethyl sulfide complex under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(pyridin-3-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl(pyridin-3-yl)borane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which dimethyl(pyridin-3-yl)borane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enhancing the reactivity of the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl(pyridin-3-yl)borane: Similar in structure but with ethyl groups instead of methyl groups.
Disiamylborane: Another organoboron compound used in hydroboration reactions.
Dicyclohexylborane: Known for its stability and use in organic synthesis.
Uniqueness
Dimethyl(pyridin-3-yl)borane is unique due to its specific reactivity and ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications and organic synthesis .
Propiedades
Número CAS |
1003865-86-8 |
|---|---|
Fórmula molecular |
C7H10BN |
Peso molecular |
118.97 g/mol |
Nombre IUPAC |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
Clave InChI |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
SMILES canónico |
B(C)(C)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















